PKR Inhibitor
Übersicht
Beschreibung
Protein kinase RNA-activated (PKR) inhibitors are compounds designed to inhibit the activity of PKR, a serine/threonine kinase involved in various cellular processes. PKR plays a crucial role in the regulation of protein synthesis, cellular stress responses, and antiviral defense mechanisms. It is activated by double-stranded RNA, which is often produced during viral infections, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and subsequent inhibition of protein synthesis .
Wirkmechanismus
Target of Action
The primary target of the PKR Inhibitor, also known as C16, is the double-stranded RNA-dependent protein kinase (PKR) . PKR is a member of the serine/threonine kinase family that mediates a broad spectrum of cellular transduction pathways . It plays a crucial role in a variety of intracellular regulatory mechanisms and is implicated in the pathophysiology of many human diseases, including microbial and viral infections, cancer, diabetes, and neurodegenerative disorders .
Mode of Action
C16 acts as a selective inhibitor of PKR . It inhibits the autophosphorylation of PKR , thereby blocking its function. The main downstream target of PKR is the eukaryotic initiation factor 2 alpha (eIF-2α), which plays a significant role in the regulation of protein synthesis in metabolic stress . Phosphorylation of Ser51 in eIF-2α by PKR inhibits total protein synthesis but selectively increases the production rates of several proteins .
Biochemical Pathways
PKR modulates multiple signal transduction pathways, including the mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription (STAT), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . Inhibition of PKR by C16 results in the suppression of these pathways, leading to changes in cellular functions. For instance, C16 treatment results in G1 arrest and increased p21 protein and mRNA expression .
Result of Action
The inhibition of PKR by C16 has several molecular and cellular effects. It suppresses the proliferation of cells, such as colorectal cancer (CRC) cells and hepatocellular carcinoma (HCC) cells . C16 treatment results in G1 arrest and increased p21 protein and mRNA expression . Moreover, C16 decreases angiogenesis in HCC tissue .
Action Environment
Environmental factors can influence the action, efficacy, and stability of C16. For instance, in the context of disease, the high expression of PKR in conditions like CRC can influence the efficacy of C16 . Additionally, factors such as the presence of other signaling molecules and the cellular environment can also impact the action of C16.
Biochemische Analyse
Biochemical Properties
The PKR Inhibitor interacts with several enzymes and proteins, most notably the protein kinase R (PKR). PKR is a member of the serine/threonine kinase family that mediates a broad spectrum of cellular transduction pathways . The main downstream target of PKR is the eukaryotic initiation factor 2 alpha (eIF-2α), which plays a crucial role in the regulation of protein synthesis in metabolic stress . The this compound binds to the ATP-binding site of PKR, inhibiting its activity and thus affecting these interactions .
Cellular Effects
The this compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress tumor progression by inhibiting tumor cell proliferation and decreasing angiogenesis in tissues .
Molecular Mechanism
The this compound exerts its effects at the molecular level through several mechanisms. It binds to the ATP-binding site of PKR, blocking autophosphorylation . This inhibition prevents the phosphorylation of eIF-2α by PKR, which in turn inhibits total protein synthesis but selectively increases the production rates of several proteins .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of the this compound can change. For instance, it has been found to inhibit recombinant PKR in pharmacologically relevant concentrations
Dosage Effects in Animal Models
In animal models, the effects of the this compound vary with different dosages. For example, a study found that selective pharmacological inhibition of PKR by a small selective molecule can rescue memory deficits and prevent neurodegeneration in animal models of Alzheimer’s disease-like pathology .
Metabolic Pathways
The this compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PKR inhibitors involves several steps, including the design and optimization of potential inhibitor molecules using computer-aided drug discovery tools. One example of a synthesized PKR inhibitor is 6-amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide. The synthetic route for this compound includes the selective reduction of the ortho nitro group using formic acid as a hydrogen donor in the presence of palladium and triethylamine .
Industrial Production Methods: Industrial production of PKR inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: PKR inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of a nitro group to an amine group results in the formation of an amine derivative .
Wissenschaftliche Forschungsanwendungen
PKR inhibitors have a wide range of scientific research applications, including:
Chemistry: Used to study the regulation of protein synthesis and cellular stress responses.
Biology: Investigated for their role in antiviral defense mechanisms and cellular signaling pathways.
Medicine: Explored as potential therapeutic agents for treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies
Vergleich Mit ähnlichen Verbindungen
- EIF2AK3 (PERK) Inhibitors
- EIF2AK4 (GCN2) Inhibitors
- EIF2AK1 (HRI) Inhibitors
By understanding the synthesis, reactions, applications, and mechanisms of PKR inhibitors, researchers can continue to explore their potential in various scientific and medical fields.
Biologische Aktivität
Protein kinase R (PKR) is a serine/threonine kinase that plays a crucial role in cellular responses to stress, particularly in the context of viral infections and cancer. The inhibition of PKR has garnered significant attention due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article explores the biological activity of PKR inhibitors, focusing on their mechanisms, effects on cell proliferation, angiogenesis, and implications in various diseases.
Overview of PKR Function
PKR is activated by double-stranded RNA (dsRNA), which is often produced during viral infections. Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a reduction in protein synthesis and promoting apoptosis in infected cells. This mechanism serves as a critical antiviral defense. Additionally, PKR is involved in regulating inflammatory responses and cell survival pathways, making it a pivotal player in both antiviral immunity and tumor biology .
PKR inhibitors (PKRi) work by blocking the kinase activity of PKR, thereby preventing its downstream effects. The most studied PKRi is C16, which has demonstrated significant anti-tumor properties:
- Inhibition of Tumor Cell Proliferation : C16 treatment has been shown to suppress the growth of hepatocellular carcinoma (HCC) cells in vitro and in vivo. In xenograft models, C16 administration resulted in reduced tumor volumes and slower growth rates compared to control groups .
- Reduction of Angiogenesis : C16 also decreases angiogenesis in tumor tissues by downregulating key growth factors such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF). This effect was confirmed through immunohistochemical analysis showing decreased microvessel density in treated tumors .
1. Hepatocellular Carcinoma (HCC)
A study examined the effects of C16 on HCC using xenograft models. Mice treated with varying doses of C16 showed a dose-dependent reduction in tumor size and volume over 15 days. Histological analysis revealed significant decreases in angiogenesis markers, indicating that PKRi not only inhibited tumor cell proliferation but also impacted the tumor microenvironment favorably .
2. Neurodegenerative Diseases
Research has indicated that PKR plays a role in neurodegenerative processes. In models of Huntington’s disease, the use of PKRi has been shown to protect neurons from degeneration. Specifically, PKRi treatment improved behavioral outcomes and reduced neurotoxicity associated with striatal degeneration . This suggests that inhibiting PKR may have therapeutic potential beyond oncology.
Comparative Data Table
Research Findings on PKR Inhibition
- Antiviral Response : Inhibition of PKR can lead to enhanced viral replication as many viruses have evolved mechanisms to counteract PKR activity. For example, influenza virus employs strategies to inhibit PKR, allowing for effective viral propagation .
- Cancer Therapy : Targeting PKR has shown promise in enhancing the efficacy of chemotherapy by inducing apoptosis in cancer cells while sparing normal cells. Studies indicate that silencing PKR expression leads to increased sensitivity to chemotherapeutic agents .
- Inflammatory Regulation : Recent findings suggest that PKR also represses inflammasome activity, which is crucial for controlling inflammation during innate immune responses. This highlights the dual role of PKR as both a promoter of antiviral responses and an inhibitor of excessive inflammation .
Eigenschaften
IUPAC Name |
(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBGXTUGODTSPK-BAQGIRSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159885-47-8, 608512-97-6 | |
Record name | C-16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazolo-oxindole PKR inhibitor C16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C-16 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.